molecular formula C24H27ClN4O3 B11150042 N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-6-methoxy-1H-indole-2-carboxamide

N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B11150042
M. Wt: 454.9 g/mol
InChI Key: KGRRIRHHRWHZDD-UHFFFAOYSA-N
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Description

This compound features a 6-methoxy-1H-indole-2-carboxamide core linked to a 4-oxobutyl chain terminating in a 4-(3-chlorophenyl)piperazine moiety. Its structural complexity suggests applications in CNS-targeting pharmaceuticals, given the prevalence of piperazine derivatives in neuropsychiatric drug design .

Properties

Molecular Formula

C24H27ClN4O3

Molecular Weight

454.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C24H27ClN4O3/c1-32-20-8-7-17-14-22(27-21(17)16-20)24(31)26-9-3-6-23(30)29-12-10-28(11-13-29)19-5-2-4-18(25)15-19/h2,4-5,7-8,14-16,27H,3,6,9-13H2,1H3,(H,26,31)

InChI Key

KGRRIRHHRWHZDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and other physiological processes .

Comparison with Similar Compounds

N₂-{4-[4-(4-Methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide (CAS 951992-14-6)

  • Structural Differences : The piperazine substituent is a 4-methoxyphenyl group instead of 3-chlorophenyl. The methoxy group is electron-donating, contrasting with the electron-withdrawing chlorine.
  • Molecular Weight : 420.50 g/mol (vs. ~437 g/mol for the target compound, estimated based on chlorine’s atomic mass).
  • Pharmacological Implications :
    • The 4-methoxy substitution may enhance solubility but reduce receptor affinity compared to the 3-chloro analog due to altered electronic and steric profiles.
    • Piperazine derivatives with para-substituted aryl groups often exhibit distinct serotonin receptor (e.g., 5-HT₁A) binding profiles compared to meta-substituted analogs .

4-(3-Chlorophenyl)-N-[(2S)-1-(1H-indol-6-ylamino)-1-oxo-2-propanyl]-1-piperazinecarboxamide (CAS 1314017-46-3)

  • Structural Differences: Contains a chiral (S)-configured propanamide linker instead of the 4-oxobutyl chain. The indole is substituted at position 6 with an amino group rather than position 2 with a carboxamide.
  • Functional Implications: The stereochemistry and shorter linker may influence bioavailability and target selectivity. The indol-6-ylamino group could alter hydrogen-bonding interactions with enzymes or receptors compared to the 2-carboxamide moiety .

Triazole-Thione Derivatives (e.g., Compounds 19a–21a)

  • Structural Differences :
    • Core structure is a 1,2,4-triazole-3-thione rather than indole-2-carboxamide.
    • Piperazine moieties are modified with morpholinylmethyl (19a), phenylpiperazinylmethyl (20a), or fluorophenylpiperazinylmethyl (21a) groups.
  • Synthetic Yields : 75–82%, indicating robust synthetic routes for piperazine-linked heterocycles .
  • Activity Data :
    • Triazole-thiones are often explored for antimicrobial or anticancer activity, suggesting divergent therapeutic applications compared to indole-carboxamides, which are more common in CNS drug discovery .

Pharmaceutical Impurities and Intermediates

  • 1-(3-Chlorophenyl)piperazine Hydrochloride (CAS 13078-15-4): A key intermediate in synthesizing the target compound.
  • Stability Considerations : The oxobutyl linker in the target compound may introduce hydrolytic instability compared to shorter alkyl chains in related impurities .

Biological Activity

N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features an indole core, a carboxamide group, and various substituents, including a piperazine moiety and a chlorophenyl group, which suggest interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C24H27ClN4O3
  • Molecular Weight : 454.9 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC24H27ClN4O3
Molecular Weight454.9 g/mol
LogP2.860
Water Solubility (LogSw)-3.57
Polar Surface Area70.277

The biological activity of this compound may be attributed to its structural components:

  • Indole Ring : Known for its role in various biological processes and interactions with neurotransmitter receptors.
  • Piperazine Moiety : Often associated with antidepressant and anxiolytic effects, potentially modulating serotonin and dopamine pathways.
  • Chlorophenyl Group : Enhances binding affinity to biological targets, contributing to the compound's pharmacological profile.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting this compound may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms.
  • Neuroprotective Effects : The presence of the piperazine ring suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies

  • Anticancer Activity : A study focusing on indole derivatives demonstrated that compounds with similar structures exhibited cytotoxic effects against breast cancer cells (MCF-7), leading to significant reductions in cell viability.
  • Neuropharmacological Effects : Research on piperazine derivatives indicated their effectiveness in reducing anxiety-like behaviors in animal models, suggesting that this compound may possess similar anxiolytic properties.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Indole-3-carboxamideSimple indole derivativeAnticancer properties
Piperazine derivativesContains piperazine ringAntidepressant effects
Chlorophenyl-substituted compoundsHalogenated aromatic systemsAntimicrobial activity

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